molecular formula C16H14N4O2S B11474011 Methyl 3-amino-2-cyano-6-methyl-4-(pyridin-4-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

Methyl 3-amino-2-cyano-6-methyl-4-(pyridin-4-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B11474011
M. Wt: 326.4 g/mol
InChI Key: YGRBIADPUPPQEV-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-cyano-6-methyl-4-(pyridin-4-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thieno[2,3-b]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms. The presence of various functional groups, such as amino, cyano, and carboxylate, makes this compound highly versatile in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-cyano-6-methyl-4-(pyridin-4-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a pyridine derivative with a thieno[2,3-b]pyridine precursor, followed by the introduction of amino and cyano groups through nucleophilic substitution reactions. The final step often involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Catalysts and solvents are carefully selected to optimize yield and purity. The use of automated systems allows for large-scale production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-cyano-6-methyl-4-(pyridin-4-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thieno[2,3-b]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3-amino-2-cyano-6-methyl-4-(pyridin-4-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-cyano-6-methyl-4-(pyridin-4-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives with different substituents, such as:

  • 3-amino-2-cyano-6-methyl-4-(pyridin-3-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
  • 3-amino-2-cyano-6-methyl-4-(pyridin-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

Uniqueness

The uniqueness of Methyl 3-amino-2-cyano-6-methyl-4-(pyridin-4-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate lies in its specific combination of functional groups and the position of the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

methyl 3-amino-2-cyano-6-methyl-4-pyridin-4-yl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C16H14N4O2S/c1-8-11(16(21)22-2)12(9-3-5-19-6-4-9)13-14(18)10(7-17)23-15(13)20-8/h3-6,12,20H,18H2,1-2H3

InChI Key

YGRBIADPUPPQEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)SC(=C2N)C#N)C3=CC=NC=C3)C(=O)OC

Origin of Product

United States

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